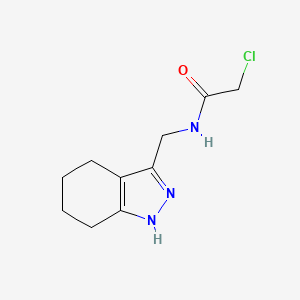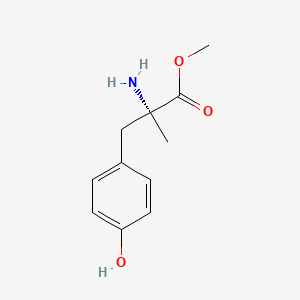
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of tyrosine. One common method is to react tyrosine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds as follows:
Tyrosine+MethanolH2SO4Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of protective groups, such as tert-butoxycarbonyl (Boc), can also be employed to protect the amino group during the esterification process, which is later removed under acidic conditions.
化学反应分析
Types of Reactions
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
科学研究应用
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
作用机制
The mechanism by which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate exerts its effects involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound is metabolized by enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which convert it into active neurotransmitters that play crucial roles in the nervous system.
相似化合物的比较
Similar Compounds
Tyrosine: The parent amino acid from which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is derived.
Phenylalanine: Another amino acid that serves as a precursor for tyrosine.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its esterified form, which can enhance its stability and solubility compared to its parent amino acid, tyrosine. This modification allows for its use in various synthetic and industrial applications where the free amino acid might be less effective.
属性
CAS 编号 |
130464-06-1 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI 键 |
WYJJUDJUEGRXHZ-LLVKDONJSA-N |
手性 SMILES |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)OC)N |
规范 SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
![rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13453510.png)
![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)
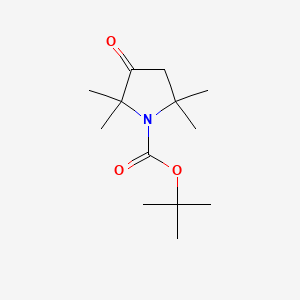
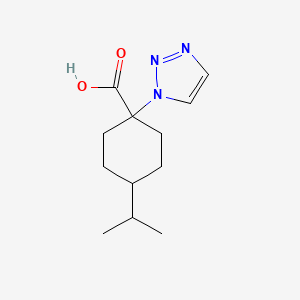


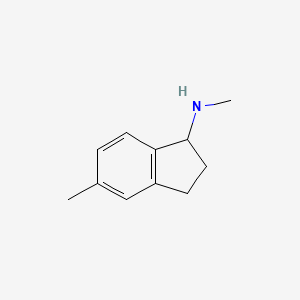
![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
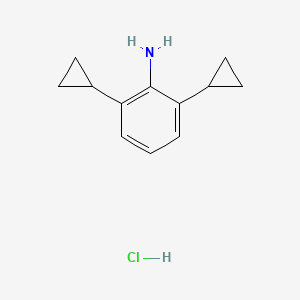
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)
